PON82648
Description
PON82648 (also known as BTK PROTAC 9) is a Proteolysis Targeting Chimera (PROTAC) designed to degrade Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor signaling pathways. PROTACs are bifunctional molecules comprising a target-binding moiety, a linker, and an E3 ubiquitin ligase-recruiting moiety.
BTK plays a pivotal role in B-cell development and is a therapeutic target for conditions like chronic lymphocytic leukemia (CLL) and autoimmune diseases.
Properties
CAS No. |
2250382-64-8 |
|---|---|
Molecular Formula |
C46H52F2N8O12 |
Molecular Weight |
946.96 |
IUPAC Name |
5-amino-3-[4-(2,4-difluorophenoxy)phenyl]-1-[(3R)-1-(17-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}-3,6,9,12,15-pentaoxaheptadecan-1-oyl)piperidin-3-yl]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C46H52F2N8O12/c47-29-8-12-36(33(48)25-29)68-31-9-6-28(7-10-31)41-40(43(50)59)42(49)56(53-41)30-3-2-15-54(26-30)38(58)27-67-24-23-66-22-21-65-20-19-64-18-17-63-16-14-51-34-5-1-4-32-39(34)46(62)55(45(32)61)35-11-13-37(57)52-44(35)60/h1,4-10,12,25,30,35,51H,2-3,11,13-24,26-27,49H2,(H2,50,59)(H,52,57,60)/t30-,35?/m1/s1 |
InChI Key |
PDQGUWCWGITGBA-OSRRZMJMSA-N |
SMILES |
O=C(C1=C(N)N([C@H]2CN(C(COCCOCCOCCOCCOCCNC3=CC=CC(C(N4C(CC5)C(NC5=O)=O)=O)=C3C4=O)=O)CCC2)N=C1C6=CC=C(OC7=CC=C(F)C=C7F)C=C6)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BTK PROTAC 9; BTK PROTAC9; BTK PROTAC-9; PON82648; PON-82648; PON 82648; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Overview
The following table summarizes key properties of PON82648 and structurally/functionally analogous PROTACs:
Key Findings and Differentiation
Degradation Efficiency :
- SJF620 exhibits the highest reported degradation efficiency (DC50 = 7.9 nM), attributed to its optimized CRBN-recruiting moiety .
- This compound lacks published DC50 data, limiting direct efficacy comparisons.
Resistance Coverage: P13I stands out for degrading the BTK-C481S mutant, a common resistance mutation in patients treated with ibrutinib (a covalent BTK inhibitor) . this compound’s efficacy against resistant mutants remains uncharacterized.
E3 Ligase Specificity :
- SJF620 uses CRBN, a widely exploited ligase in PROTAC design, whereas this compound’s ligase partner is unspecified. Ligase choice affects tissue distribution and off-target risks.
Structural Diversity :
- While all compounds share a PROTAC scaffold, differences in linker chemistry and warhead (BTK-binding moiety) likely influence pharmacokinetics and target engagement. For example, P13I ’s structure enables dual action against BTK-WT and BTK-C481S, possibly due to enhanced binding flexibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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